tert-Butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of triazoles and pyrazines, which are significant in various chemical and biological processes.
tert-Butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Its molecular formula is , with a molecular weight of approximately 317.18 g/mol. It is often used as a building block in organic synthesis and has shown potential biological activity.
The synthesis of tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves several steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Laboratory-scale synthesis usually employs techniques like refluxing or microwave-assisted synthesis to enhance reaction rates and selectivity.
The molecular structure of tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate features a fused ring system that includes both triazole and pyrazine rings. The tert-butyl group provides steric hindrance that may influence its reactivity and solubility characteristics.
tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate primarily relates to its biological activity against bacterial strains. Upon entering bacterial cells, it may interfere with essential cellular processes such as protein synthesis or DNA replication due to its structural similarities with nucleic acid components.
The compound is typically presented as a solid at room temperature with the following properties:
Key chemical properties include:
Relevant data on melting point and boiling point are not extensively documented but can be inferred based on similar compounds in literature.
tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has several applications:
The [1,2,4]triazolo[4,3-a]pyrazine core constitutes a privileged heterocyclic motif in drug design due to its balanced physicochemical properties and bioisosteric relationships with purine nucleobases. This bicyclic system demonstrates remarkable metabolic stability while maintaining sufficient aqueous solubility—attributes critical for systemic bioavailability in drug candidates [2]. The scaffold’s nitrogen atoms engage in strong hydrogen-bonding interactions with biological targets, particularly kinases and GPCRs, explaining its prominence in oncology and CNS therapeutics. For instance, derivatives bearing this framework have been optimized as potent kinase inhibitors, exemplified by BI-3802 (developed by Boehringer Ingelheim), which leverages the triazolopyrazine nucleus for target engagement [2].
Table 1: Bioactive Molecules Incorporating Triazolopyrazine Scaffolds
Compound | Therapeutic Target | Key Structural Features | Clinical Status |
---|---|---|---|
BI-3802 | Oncology target | 3-Substituted triazolopyrazine | Preclinical |
Exemplar Kinase Inhibitor | B-Raf Kinase | 6-Aryl-triazolo[4,3-a]pyrazine | Phase I |
GPCR Ligand (undisclosed) | Serotonin receptors | 8-Alkyltriazolo[4,3-a]pyrazine | Preclinical |
The scaffold’s synthetic versatility permits regioselective decoration at multiple positions, with C-3 functionalization being particularly consequential. Unsubstituted triazolopyrazines undergo electrophilic halogenation almost exclusively at C-3, creating vectors for cross-coupling diversification. This predictable reactivity pattern establishes tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate as a linchpin intermediate for generating targeted libraries in structure-activity relationship (SAR) explorations [7] [10].
The C-3 bromine atom in this molecule serves as a linchpin for metal-catalyzed cross-coupling reactions, enabling efficient conversion to more complex derivatives. Bromine’s moderate electronegativity and favorable leaving-group kinetics facilitate oxidative addition across diverse catalytic systems without requiring specialized ligands. This contrasts with chlorinated analogs, which often demand stringent conditions, or iodinated versions that may suffer from instability. The bromo substituent’s position on the electron-deficient triazole ring further enhances its reactivity toward nucleophilic aromatic substitution (SNAr) with amines and thiols [2] [7].
Synthetic protocols for introducing the bromine employ N-bromosuccinimide (NBS) under mild conditions. A representative procedure involves dissolving tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate in chloroform with sodium bicarbonate, followed by NBS addition at 0°C. After warming to room temperature, the reaction achieves 51% isolated yield following silica gel chromatography [2]. This high regioselectivity arises from the triazole ring’s inherent electron deficiency, which directs electrophilic attack to C-3.
Table 2: Functionalization Reactions Enabled by the C-3 Bromine Substituent
Reaction Type | Conditions | Products Obtained | Application Context |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water, 80°C | 3-Aryl/heteroaryl derivatives | Kinase inhibitor core elaboration |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, Toluene | 3-Aminoalkyl/arylamino derivatives | GPCR ligand synthesis |
SNAr Displacement | Primary/Secondary amines, DIPEA, DMSO | Triazolopyrazinamines | Antibacterial agents |
This synthetic leverage transforms the brominated intermediate into a molecular hub for generating chemical diversity. The bromine can be sequentially displaced after Boc deprotection or retained during orthogonal modifications of the piperazine nitrogen, underscoring its strategic value in convergent synthesis [7] [10].
The Boc (tert-butoxycarbonyl) group at N-7 provides essential protection for the secondary amine within the dihydropyrazine ring during synthetic operations. This moiety balances stability under basic conditions and mild acidic lability—traits critical for sequential synthetic strategies. The Boc group’s steric bulk minimizes undesired N-alkylation and oxidation side reactions during C-3 functionalization, while its electron-withdrawing nature slightly activates the triazole ring toward nucleophilic substitution at C-3 [1] [10].
In peptidomimetic design, Boc-protected intermediates like this compound serve as constrained dipeptide equivalents. The scaffold replicates torsion angles characteristic of protein β-turns while restricting conformational flexibility. After C-3 diversification, the Boc group is cleanly removed using trifluoroacetic acid (TFA) in dichloromethane, liberating the secondary amine for acylation or alkylation without affecting the triazole ring or C-3 substituents [7]. This synthetic orthogonality enables efficient incorporation of the triazolopyrazine motif into complex molecular architectures:
Synthetic Sequence Highlighting Orthogonal Deprotection: Step 1: Suzuki coupling at C-3 → Installs aromatic pharmacophore Step 2: TFA-mediated Boc deprotection → Liberates N-7 amine Step 3: Amide coupling → Introduces peptide sidechain
The Boc group significantly enhances the intermediate’s crystallinity and shelf stability, with suppliers recommending storage under inert atmosphere at room temperature [7] [10]. This practical handling advantage facilitates its use in multistep syntheses where intermediates require characterization and storage.
Table 3: Boc Deprotection Conditions and Resultant Intermediates
Deprotection Reagent | Conditions | Intermediate | Downstream Applications |
---|---|---|---|
Trifluoroacetic acid | DCM, 0°C to RT, 1-2h | 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | Acylation, reductive amination |
HCl in Dioxane | 0°C, 30 min | Hydrochloride salt of deprotected amine | Solid-phase peptide synthesis |
Methanesulfonic acid | Acetonitrile, reflux | Free base after neutralization | Synthesis of acid-sensitive targets |
The strategic integration of bromine and Boc functionalities establishes tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate as a multifaceted building block. Its capacity to undergo divergent modifications positions it as a critical starting material for synthesizing targeted libraries in drug discovery programs, particularly those focused on kinase inhibition and GPCR modulation [2] [7] [10].
Table 4: Key Structural and Functional Features of tert-Butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Property | Specification | Functional Implication |
---|---|---|
Molecular Formula | C₁₀H₁₅BrN₄O₂ | Balanced lipophilicity (cLogP ≈ 1.8) |
Molecular Weight | 303.16 g/mol | Compliant with fragment-based design principles |
Boc Protection | N-7 tert-butoxycarbonyl | Orthogonal deprotection enables amine functionalization |
C-3 Bromine | Activated halogen on triazole ring | Enables Pd-mediated cross-coupling and SNAr chemistry |
Fused Bicyclic System | [1,2,4]Triazolo[4,3-a]pyrazine core | Mimics purine geometry for target engagement |
Crystallinity | Stable solid form | Facilitates purification and long-term storage |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1